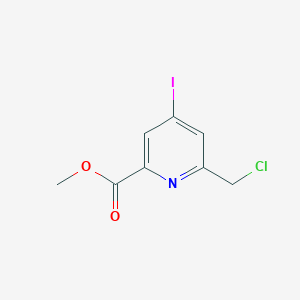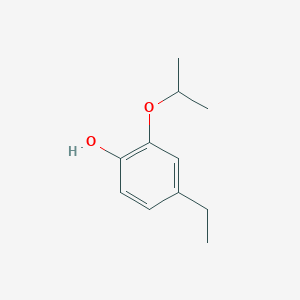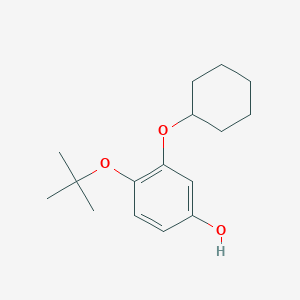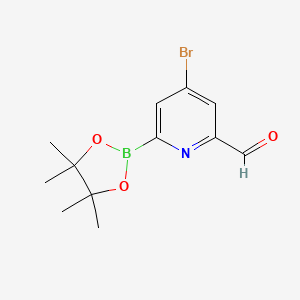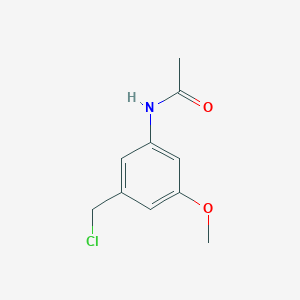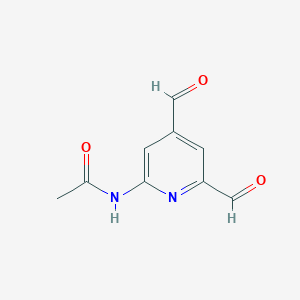![molecular formula C40H42O12 B14852660 3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lappaol F is a novel anticancer agent isolated from the plant Arctium lappa LThis compound has shown significant potential in inhibiting cancer cell growth and inducing cell cycle arrest in various human cancer cell lines . Lappaol F is a lignan, a type of polyphenolic compound, which has been extensively studied for its therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lappaol F is primarily isolated from the seeds of Arctium lappa L. using bioactivity-guided isolation and fractionation techniques . The seeds are extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate Lappaol F along with other lignans such as Lappaol A, Lappaol C, and arctigenin .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Lappaol F. Most of the available data focuses on its extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Lappaol F undergoes various chemical reactions, including:
Oxidation: Lappaol F can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Lappaol F into its reduced forms, which may have different biological activities.
Substitution: Lappaol F can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced lignans.
Aplicaciones Científicas De Investigación
Lappaol F has been extensively studied for its anticancer properties. It has shown the ability to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines . Additionally, Lappaol F has minimal cytotoxic effects on non-tumorigenic cells, making it a promising candidate for cancer therapy .
Chemistry: As a model compound for studying lignan chemistry and reactivity.
Biology: Investigating its effects on cell cycle regulation and apoptosis.
Medicine: Developing new therapeutic agents for cancer treatment.
Industry: Potential use in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
Lappaol F exerts its anticancer effects by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis . It achieves this by modulating the expression and function of key cell cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1) . Additionally, Lappaol F has been shown to inhibit the Yes-associated protein (YAP) at both the transcriptional and post-translational levels, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
- Lappaol A
- Lappaol C
- Arctigenin
Lappaol F stands out due to its strong growth inhibitory effects on tumor cells and minimal cytotoxic effects on non-tumorigenic cells . This makes it a particularly promising candidate for further development as an anticancer therapeutic.
Propiedades
Fórmula molecular |
C40H42O12 |
|---|---|
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
3,4-bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |
InChI |
InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3 |
Clave InChI |
YXNKOCZXAVTXTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



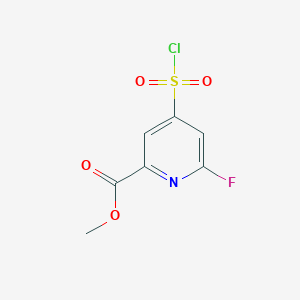
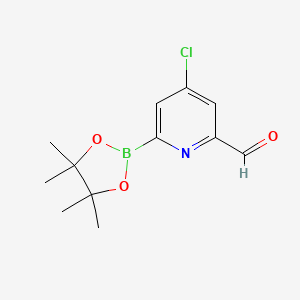
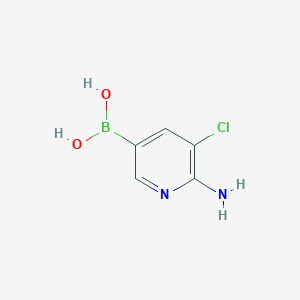


![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
